![molecular formula C19H16O5 B2643002 methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 869080-22-8](/img/structure/B2643002.png)
methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate
Overview
Description
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Biological Activities
The biological activities of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate have been the focus of numerous studies due to its potential applications in pharmacology:
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7 cells), with IC50 values indicating potent activity . Specifically, studies have demonstrated that certain derivatives possess selective toxicity towards tumor-associated carbonic anhydrase IX, which is a target for cancer therapy .
Anti-inflammatory Properties
Coumarin derivatives are also recognized for their anti-inflammatory effects. The presence of specific functional groups in this compound may contribute to its ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have been documented extensively. Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yloxy]acetate has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .
Case Study: Anticancer Evaluation
A study conducted on a series of coumarin derivatives, including methyl 2-(4-methyl)-oxochromen derivatives, reported substantial anticancer activity against MCF-7 cells with IC50 values ranging from 0.47 μM to 16.1 μM . This highlights the efficacy of these compounds in targeting cancer cells while exhibiting lower toxicity towards normal cells.
Case Study: Synthesis and Characterization
Research focusing on the synthesis of methyl 2-(4-methyl)-oxochromen derivatives demonstrated efficient methodologies yielding high purity and yield rates (up to 88%) through optimized reaction conditions . Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity and purity of the synthesized compounds.
Drug Development
Given the promising biological activities observed, further development into drug formulations could be pursued, particularly for anticancer and anti-inflammatory therapies.
Mechanistic Studies
Investigating the mechanisms by which these compounds exert their biological effects could provide deeper insights into their therapeutic potential and guide structural modifications for enhanced efficacy.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl acetate: A similar coumarin derivative used in biochemical assays.
Ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Another ester derivative with similar properties and applications.
Uniqueness
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific ester linkage and phenyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Biological Activity
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a compound belonging to the coumarin family, characterized by its unique structural features that impart various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H15NO4 |
Molecular Weight | 309.32 g/mol |
InChI | InChI=1S/C18H15NO4/c1... |
InChIKey | QBNICJNUNTZNOW-UHFFFAOYSA-N |
The compound's structure includes a coumarin moiety, which is known for a variety of biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of coumarin derivatives. For instance, a study demonstrated that related coumarin compounds exhibited significant antimicrobial activity against strains such as E. coli and MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values ranging from 3.13 to 12.5 μg/mL for similar compounds .
Case Study: Antimicrobial Efficacy
In a comparative analysis of various coumarin derivatives, this compound was tested alongside other silver(I) complexes derived from coumarins. The results indicated that while some complexes showed promising activity against bacterial strains, methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yloxy]acetate did not exhibit notable activity in certain assays, indicating variability in effectiveness based on the structural modifications .
Anticancer Properties
Coumarins are also recognized for their anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
The anticancer activity is often attributed to the ability of coumarins to interact with DNA and RNA, leading to disruption in cellular processes. For example, a study on related compounds indicated that they could effectively bind to mutated kinases involved in cancer progression, thereby inhibiting their activity .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, coumarin derivatives have been reported to possess anti-inflammatory properties. These effects are believed to stem from their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activities of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yloxy]acetate and related compounds:
Q & A
Q. How can the synthesis of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate be optimized for higher yields and purity?
Basic Research Question
The synthesis typically involves coupling 7-hydroxy-4-methyl-3-phenylcoumarin with methyl chloroacetate under alkaline conditions. Key variables include reaction time, temperature, and catalyst selection. Evidence from analogous coumarin derivatives suggests using anhydrous potassium carbonate in dry DMF at 80°C for 10 hours, achieving yields up to 82% . Solvent choice (e.g., DMF vs. acetone) and stoichiometric ratios of reagents should be systematically tested to minimize side reactions.
Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying the ester linkage and coumarin core. X-ray crystallography, as applied to structurally similar ethyl esters, resolves conformation details, such as dihedral angles between the coumarin ring and substituents . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups (e.g., carbonyl and ether stretches) .
Q. What biological activity mechanisms have been proposed for this compound, and how can they be experimentally validated?
Advanced Research Question
Preliminary studies on related chromenone derivatives suggest potential anti-inflammatory and anticancer activities via enzyme modulation (e.g., COX-2 inhibition) . To validate, conduct in vitro assays such as enzyme inhibition kinetics and cell viability tests (MTT assay). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to target proteins .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s reactivity and bioactivity?
Advanced Research Question
Comparative studies show that electron-withdrawing groups (e.g., trifluoromethyl) enhance lipophilicity and metabolic stability, while methoxy groups improve solubility . For systematic analysis, synthesize analogs with controlled substituent changes and evaluate via SAR studies. Computational modeling (e.g., DFT for electronic properties) combined with biological assays can identify critical pharmacophores .
Q. How can contradictory data on the compound’s stability under varying pH and temperature conditions be resolved?
Advanced Research Question
Conflicting reports on stability may arise from differences in experimental setups (e.g., solvent systems). Design accelerated degradation studies using HPLC to monitor decomposition products under stressed conditions (e.g., 40–80°C, pH 1–13) . Pair with Arrhenius equation modeling to predict shelf-life and identify degradation pathways.
Q. What strategies are recommended for regioselective functionalization of the coumarin core during derivatization?
Advanced Research Question
Regioselectivity in coumarin derivatives is influenced by electronic and steric factors. For C-7 hydroxy group functionalization (as in this compound), protect the 2-oxo group with a trimethylsilyl moiety to direct electrophilic substitution . Alternatively, use phase-transfer catalysts to enhance reactivity at specific positions .
Q. How does the compound’s fluorescence profile compare to structurally similar coumarins, and what applications does this enable?
Advanced Research Question
Fluorescence properties depend on substituent electronic effects. Compare quantum yields and emission maxima with analogs like 7-hydroxy-4-methylcoumarin. Applications in bioimaging require testing in cellular models using confocal microscopy. Solvatochromic studies in solvents of varying polarity can elucidate environmental sensitivity .
Q. What computational tools are most effective for predicting the compound’s interaction with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to enzymes like kinases or proteases . Validate predictions with mutagenesis studies on target proteins (e.g., alanine scanning) to identify critical binding residues.
Q. How can the compound’s synthetic byproducts be characterized and minimized?
Basic Research Question
Byproducts often arise from incomplete esterification or oxidation. Use LC-MS and GC-MS to identify impurities. Optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) .
Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?
Advanced Research Question
Scale-up challenges include exothermic reactions and solvent recovery. Implement flow chemistry for safer temperature control and higher reproducibility . Use process analytical technology (PAT) like in-line FTIR to monitor reaction progress in real time.
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-15-9-8-14(23-11-17(20)22-2)10-16(15)24-19(21)18(12)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQEDMVPZKJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.